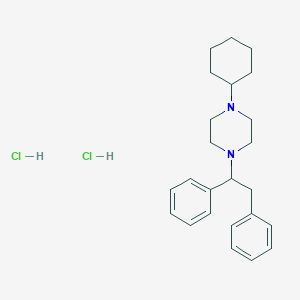

(+-)-1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine dihydrochloride

概要

説明

MT-45 (塩酸塩) は、1970 年代に大日本製薬株式会社が開発した合成オピオイド鎮痛薬です。 化学的には、1-置換-4-(1,2-ジフェニルエチル)ピペラジン誘導体に分類され、これは他のほとんどのオピオイド薬とは構造的に異なります 。 MT-45 は、モルヒネと同様の鎮痛効果を持つことが判明しており、(S) エナンチオマーがそのオピオイド活性の主要な原因となっています .

準備方法

MT-45 (塩酸塩) の合成には、1,2-ジフェニルエチルアミンとシクロヘキシルアミンを適切な触媒の存在下で反応させて、中間体 1-シクロヘキシル-4-(1,2-ジフェニルエチル)ピペラジンを生成します。 この中間体は、その後、塩酸で処理することにより塩酸塩の形に変換されます .

化学反応の分析

MT-45 (塩酸塩) は、次のようないくつかのタイプの化学反応を起こします。

酸化: MT-45 は、酸化されてさまざまな代謝産物を生成することができます。一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

還元: 還元反応では、MT-45 を対応するアミン誘導体に変換することができます。水素化ホウ素ナトリウムは、これらの反応で一般的に使用される還元剤です。

これらの反応から生成される主要な生成物には、MT-45 のさまざまな酸化、還元、および置換誘導体が含まれ、これらは液体クロマトグラフィー質量分析法 (LC-MS) やガスクロマトグラフィー質量分析法 (GC-MS) などの手法を使用して分析することができます .

科学研究への応用

MT-45 (塩酸塩) は、次のものを含むいくつかの科学研究への応用があります。

科学的研究の応用

Pharmacological Applications

(±)-1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine dihydrochloride has been investigated for several pharmacological activities:

- Neuropharmacology : Studies indicate that this compound may exhibit anxiolytic and antidepressant effects by interacting with serotonin and dopamine receptors. It has been shown to modulate neurotransmitter systems that are crucial for mood regulation.

- Analgesic Properties : Research suggests that this compound may possess analgesic effects, making it a candidate for pain management therapies.

To illustrate the biological activity of (±)-1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine dihydrochloride compared to other similar compounds, the following table summarizes key findings:

| Compound Name | Biological Activity | Reference |

|---|---|---|

| (±)-1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine dihydrochloride | Anxiolytic, Antidepressant | [Source] |

| 1-(1-benzothiophen-2-yl)cyclohexylpiperidine | Inhibitor of Trypanothione Reductase | [Source] |

| 1-cyclohexyl-4-(1,2-diphenylethyl)piperazine | Analgesic Effects | [Source] |

Anxiolytic Effects

In various animal models, administration of (±)-1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine dihydrochloride resulted in significant reductions in anxiety-like behaviors. These effects were measured using standardized tests such as:

- Elevated Plus Maze

- Open Field Test

Antidepressant Activity

The compound demonstrated antidepressant-like effects in the forced swim test. This suggests its potential utility in treating depressive disorders.

Safety Profile

Toxicological assessments indicate that (±)-1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine dihydrochloride exhibits a favorable safety profile at therapeutic doses. However, comprehensive long-term studies are needed to evaluate any potential side effects or toxicities associated with chronic use.

作用機序

MT-45 (塩酸塩) は、主にオピオイド受容体への作用によって効果を発揮します。これは、鎮痛効果の原因となる μ-オピオイド受容体のアゴニストとして作用します。 MT-45 の μ-オピオイド受容体への結合は、アデニル酸シクラーゼ活性を阻害し、その結果、環状アデノシン一リン酸 (cAMP) レベルが低下し、神経細胞の興奮性が低下します 。 さらに、その主要な代謝産物の1つである 1,2-ジフェニルエチルピペラジンは、N-メチル-D-アスパラギン酸 (NMDA) 受容体も阻害し、その全体的な薬理学的プロファイルに寄与しています .

類似化合物との比較

MT-45 (塩酸塩) は、その独特の化学構造のため、合成オピオイドの中でユニークです。類似の化合物には、次のものが含まれます。

レフェタミン: 化学構造は似ていますが、立体異性体が異なる別の合成オピオイドです。

AH-7921: 鎮痛効果は似ていますが、化学構造が異なる合成オピオイドです。

2F-MT-45: MT-45 のフッ素化誘導体であり、μ-オピオイド受容体アゴニストとして著しく強力です.

生物活性

(±)-1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine dihydrochloride, commonly known as MT-45, is a synthetic compound that belongs to the class of piperazine derivatives. Initially synthesized in the 1970s by Dainippon Pharmaceutical Co., it has garnered attention for its potential opioid-like effects and other biological activities. This article explores the biological activity of MT-45, including its pharmacological properties, mechanisms of action, and associated case studies.

Chemical Structure and Properties

MT-45 has a molecular formula of and a molar mass of approximately 421.45 g/mol. The compound features a cyclohexyl group and a diphenylethyl moiety, which contribute to its unique pharmacological profile.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molar Mass | 421.45 g/mol |

| CAS Number | 57314-55-3 |

| IUPAC Name | (±)-1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine dihydrochloride |

Pharmacological Profile

MT-45 exhibits significant opioid receptor activity, primarily as a μ-opioid receptor agonist. Research indicates that it possesses about 80% the potency of morphine , with most of its activity attributed to the (S) enantiomer . The compound's structural characteristics allow it to interact with various receptors in the central nervous system (CNS), leading to analgesic effects.

- Opioid Receptor Agonism : MT-45 activates μ-opioid receptors, which are crucial for mediating pain relief.

- NMDA Receptor Blockade : One of its metabolites, 1,2-diphenylethylpiperazine, has been shown to block NMDA receptors, potentially contributing to its analgesic effects and altering pain pathways .

Biological Activity and Effects

The biological activity of MT-45 has been documented through various studies:

- Analgesic Effects : In animal models, MT-45 demonstrated significant analgesic properties comparable to traditional opioids. It effectively reduced pain responses in both acute and chronic pain models.

- Side Effects : While MT-45 shows promise as an analgesic, it is also associated with numerous side effects uncommon in other opioids. These include:

- Case Studies : Reports have indicated that recreational use can lead to severe adverse effects and overdose situations. A notable case involved an individual experiencing severe respiratory depression after consumption .

Research Findings

A limited number of studies have specifically focused on MT-45 due to its relatively recent emergence in the research landscape. However, existing literature provides insights into its pharmacodynamics:

- A study published in Pharmacology Biochemistry and Behavior highlighted the compound's efficacy in reducing pain while also noting the potential for addiction and dependence .

- Another research article indicated that while MT-45 is effective as an analgesic, its unusual side effects may limit its therapeutic applications .

特性

IUPAC Name |

1-cyclohexyl-4-(1,2-diphenylethyl)piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N2.2ClH/c1-4-10-21(11-5-1)20-24(22-12-6-2-7-13-22)26-18-16-25(17-19-26)23-14-8-3-9-15-23;;/h1-2,4-7,10-13,23-24H,3,8-9,14-20H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDTBWROWBIVSFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CCN(CC2)C(CC3=CC=CC=C3)C4=CC=CC=C4.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57314-55-3 | |

| Record name | Piperazine, 1-cyclohexyl-4-(1,2-diphenylethyl)-, dihydrochloride, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057314553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 57314-55-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。